molecular formula C15H21NO2S B2424806 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide CAS No. 1797640-14-2

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2424806
CAS No.: 1797640-14-2
M. Wt: 279.4
InChI Key: IUUZNUDRDLPBHH-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and antibacterial research. Its molecular structure incorporates two pharmaceutically relevant motifs: a 5-methylthiophene ring and a cyclohex-3-ene-1-carboxamide group, linked by a methoxyethyl chain. This structural class of compounds, particularly those containing the thiophene heterocycle, has been extensively investigated for its potential biological activities. Research into analogous structures has demonstrated that substituted thiophenecarboxamides can serve as valuable scaffolds in the development of novel antibacterial agents . For instance, quinolone derivatives functionalized with (methylthio)thiophene residues have shown enhanced potency against Gram-positive bacteria such as Staphylococcus aureus , while maintaining efficacy against Gram-negative strains . The compound is intended for research applications only, including as a building block in organic synthesis, a candidate for high-throughput screening, and for structure-activity relationship (SAR) studies in drug discovery. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-11-8-9-14(19-11)13(18-2)10-16-15(17)12-6-4-3-5-7-12/h3-4,8-9,12-13H,5-7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUZNUDRDLPBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2CCC=CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methoxy-5-methylthiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with cyclohex-3-enecarboxylic acid chloride under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which are crucial for understanding its biological interactions. The chemical formula is C15H19NO2SC_{15}H_{19}NO_2S, indicating the presence of a methoxy group, a thiophene ring, and a cyclohexene structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The mechanism appears to involve interference with mitotic processes in cancer cells, potentially through the inhibition of kinesin proteins like HSET (KIFC1), which are crucial for proper cell division.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural components may allow it to interact with active sites of enzymes, leading to decreased activity.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures have neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies

  • Antitumor Activity : In vitro assays conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation. For example, a study reported an IC50 value in the micromolar range against specific cancer cell lines, suggesting significant potency.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung Cancer)5.0Induction of apoptosis
    MCF7 (Breast Cancer)7.5Inhibition of cell proliferation
    HeLa (Cervical Cancer)4.0Disruption of mitotic spindle formation
  • Enzyme Interaction Studies : The compound's ability to inhibit specific enzymes was evaluated using biochemical assays. Results indicated that it competes effectively with substrates for binding sites, leading to reduced enzymatic activity.
    EnzymeKi (µM)Type of Inhibition
    HSET3.0Competitive inhibition
    Eg5>200Minimal inhibition observed

The proposed mechanisms through which this compound exerts its biological effects include:

  • Molecular Targeting : The compound likely interacts with specific proteins involved in cell cycle regulation, particularly those that manage spindle formation during mitosis.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, contributing to their neuroprotective and anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

  • Synthetic Routes :

  • Core Formation : The cyclohex-3-ene-1-carboxamide core is synthesized via cyclization reactions using cyclohexene derivatives and carboxamide precursors .
  • Functionalization : Methoxy and thiophene groups are introduced via nucleophilic substitution or coupling reactions. For example, alkylation with 2-methoxy-2-(5-methylthiophen-2-yl)ethyl bromide under basic conditions (e.g., NaH in DMF) .
  • Coupling : Reagents like EDCI/HOBt are employed for amide bond formation .
    • Optimization :
  • Temperature control (-78°C to room temperature) minimizes side reactions .
  • Solvent selection (e.g., THF for polar intermediates) enhances selectivity .
  • Continuous flow reactors and high-throughput screening improve scalability .

Q. How is structural integrity confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H/13C NMR identifies methoxy (δ ~3.3 ppm), thiophene protons (δ ~6.5–7.2 ppm), and cyclohexene carboxamide backbone .
  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .
    • Crystallography :
  • SHELX : Refinement of X-ray diffraction data resolves stereochemistry and hydrogen-bonding networks .
  • Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking of thiophene rings) .

Q. What preliminary biological activities have been observed, and what assay systems are used?

  • Antimicrobial Activity : Tested via broth microdilution against Gram-positive/negative bacteria (MIC values reported) .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays measure binding to targets like cyclooxygenase-2 (COX-2) .

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